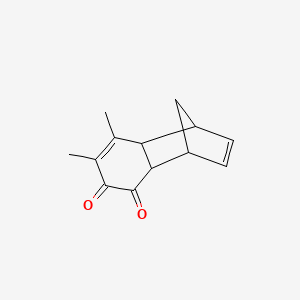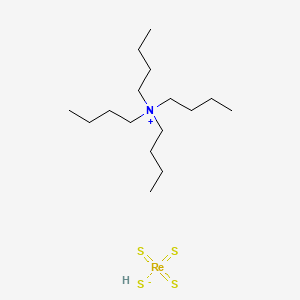
テトラブチルアンモニウムテトラチオレニウム(VII)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabutylammonium tetrathiorhenate(VII) is a chemical compound with the formula C₁₆H₃₆NReS₄. It is known for its unique properties and applications in various fields of science and industry. The compound is characterized by its black crystalline appearance and is often used in research due to its interesting chemical behavior.
科学的研究の応用
Tetrabutylammonium tetrathiorhenate(VII) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other rhenium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, particularly in cancer treatment due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetrathiorhenate(VII) can be synthesized through the reaction of tetrabutylammonium bromide with ammonium tetrathiorhenate. The reaction typically occurs in an organic solvent such as acetonitrile under controlled temperature conditions. The product is then purified through recrystallization to obtain high purity crystals.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and purification systems ensures consistency and efficiency in production.
Types of Reactions:
Oxidation: Tetrabutylammonium tetrathiorhenate(VII) can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The compound can also be reduced using reducing agents like sodium borohydride.
Substitution: It participates in substitution reactions where one or more of its ligands are replaced by other chemical groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various organic ligands under mild heating conditions.
Major Products Formed:
Oxidation: Formation of higher oxidation state rhenium compounds.
Reduction: Formation of lower oxidation state rhenium compounds.
Substitution: Formation of substituted rhenium complexes with different ligands.
作用機序
The mechanism by which tetrabutylammonium tetrathiorhenate(VII) exerts its effects involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is often mediated through the sulfur atoms in the compound, which can form bonds with metal centers in biological molecules.
類似化合物との比較
Tetrabutylammonium Perrhenate: Similar in structure but contains different anionic species.
Tetrabutylammonium Octachlorodirhenate(III): Contains rhenium in a different oxidation state and chloride ligands.
Tetrabutylammonium Tetrachlorooxorhenate(V): Another rhenium compound with different ligands.
Uniqueness: Tetrabutylammonium tetrathiorhenate(VII) is unique due to its specific combination of tetrabutylammonium cation and tetrathiorhenate anion, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
特性
IUPAC Name |
sulfanide;tetrabutylazanium;tris(sulfanylidene)rhenium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Re.H2S.3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;1H2;;;/q+1;;;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBABZYMKBWUUMS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[SH-].S=[Re](=S)=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NReS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine](/img/structure/B579547.png)



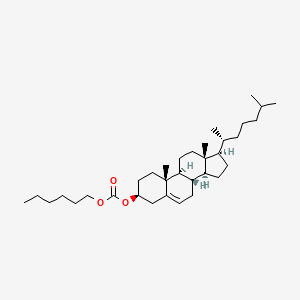
![methyl (2S,3R,4S)-3-ethenyl-4-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B579552.png)
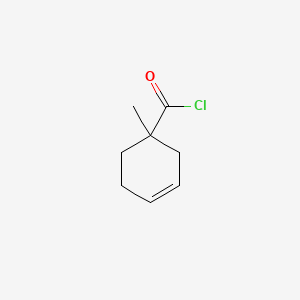
![(2S)-2-(dimethylamino)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B579557.png)
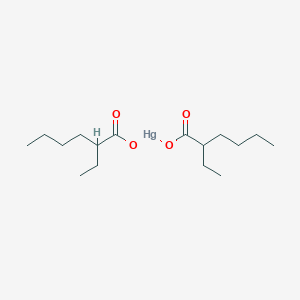
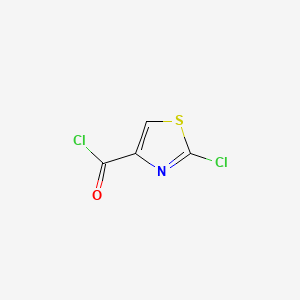


![(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one](/img/structure/B579565.png)
